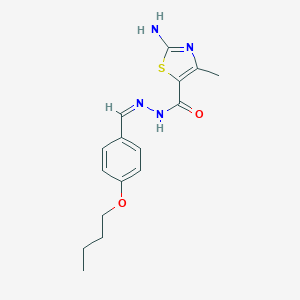![molecular formula C21H17N3S B380740 N-[(2E)-4-phenyl-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline CAS No. 381171-69-3](/img/structure/B380740.png)
N-[(2E)-4-phenyl-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2E)-4-phenyl-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline: is a complex organic compound featuring a thiazole ring, a phenyl group, and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-phenylthiazole, pyridine-3-carboxaldehyde, and aniline.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the synthesis of N-[(2E)-4-phenyl-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline would involve optimization of reaction conditions to maximize yield and purity. This includes:
Catalysts: Use of acid catalysts to enhance the Schiff base formation.
Solvents: Selection of appropriate solvents to facilitate each reaction step and ensure efficient separation and purification of intermediates and final product.
Temperature Control: Precise temperature control to avoid side reactions and degradation of sensitive intermediates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: Electrophilic aromatic substitution can occur on the phenyl and pyridine rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Substitution Reagents: Halogens or nitrating agents for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to the corresponding amine.
Substitution: Introduction of halogen or nitro groups on the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in various organic reactions.
Biology
Antimicrobial Activity: Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for the development of new antibiotics.
Medicine
Drug Development: The unique structure of the compound makes it a potential lead compound in the development of drugs targeting specific enzymes or receptors.
Industry
Materials Science: The compound’s structural properties may be exploited in the design of new materials with specific electronic or optical properties.
Mechanism of Action
The biological activity of N-[(2E)-4-phenyl-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline is likely due to its ability to interact with specific molecular targets such as enzymes or receptors. The thiazole ring and the pyridine moiety can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-[(2E)-4-phenyl-3-(pyridin-2-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline: Similar structure but with a pyridin-2-ylmethyl group.
N-[(2E)-4-phenyl-3-(quinolin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline: Contains a quinoline moiety instead of pyridine.
Uniqueness
Structural Features: The combination of a thiazole ring, a phenyl group, and a pyridine moiety in N-[(2E)-4-phenyl-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]aniline is unique and not commonly found in other compounds, which may confer unique biological activities.
Reactivity: The specific arrangement of functional groups allows for a diverse range of chemical reactions, making it a versatile compound in synthetic chemistry.
Properties
IUPAC Name |
N,4-diphenyl-3-(pyridin-3-ylmethyl)-1,3-thiazol-2-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3S/c1-3-9-18(10-4-1)20-16-25-21(23-19-11-5-2-6-12-19)24(20)15-17-8-7-13-22-14-17/h1-14,16H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPGWDSRXEQHWPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3)N2CC4=CN=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2,5-dichlorophenyl)-2-[(5-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetamide](/img/structure/B380657.png)
![4-(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B380663.png)
![4-{4-[3-(Trifluoromethyl)phenyl]-1-piperazinyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B380664.png)
![3-allyl-2-{[2-(2-furyl)-2-oxoethyl]sulfanyl}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B380665.png)

![2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B380667.png)
![Dimethyl 5-[[2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B380668.png)
![4-(1H-benzimidazol-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B380670.png)
![N-(1-adamantyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B380673.png)
![3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-N-{3-nitrophenyl}acrylamide](/img/structure/B380674.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B380676.png)
![N-(4-tert-butylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B380677.png)
![Methyl 2-[[2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B380680.png)
![3-allyl-5-(2-chlorophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B380681.png)
